1,2,3-Trimethylimidazolium dimethylphosphate

Extractive distillation Vapor-liquid equilibrium Ionic liquid entrainer

Concentrating aqueous acetic acid from PTA or cellulose acetate production? Conventional entrainers underperform, while many ionic liquids hydrolyze or plasticize membranes. [TMIM][Me₂PO₄] solves this: - **Performance validated:** Relative volatility of 4.82 at 0.071 mol fraction - 67% higher than NMP, 72% above DMF. - **Hydrolytically stable:** Dialkylphosphate anion resists hydrolysis in acidic aqueous streams below 200 °C; no halide contamination. - **Process-ready:** NRTL model parameters available for column design. Crystalline solid (mp 86-88 °C) simplifies QC and handling.

Molecular Formula C8H17N2O4P
Molecular Weight 236.21 g/mol
Cat. No. B12108868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethylimidazolium dimethylphosphate
Molecular FormulaC8H17N2O4P
Molecular Weight236.21 g/mol
Structural Identifiers
SMILESCC1=[N+](C=CN1C)C.COP(=O)([O-])OC
InChIInChI=1S/C6H11N2.C2H7O4P/c1-6-7(2)4-5-8(6)3;1-5-7(3,4)6-2/h4-5H,1-3H3;1-2H3,(H,3,4)/q+1;/p-1
InChIKeyHCPFIKVUGQJDHM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trimethylimidazolium Dimethylphosphate: Properties and Sourcing


1,2,3-Trimethylimidazolium dimethylphosphate (synonyms: [TMIM][Me₂PO₄], [MMMIM][Me₂PO₄], TMIMMe₂PO₄; CAS 910247-97-1; molecular formula C₈H₁₇N₂O₄P; molecular weight 236.21 g·mol⁻¹) is a halogen-free, dialkylphosphate-based ionic liquid (IL) belonging to the imidazolium family [1] . This compound is prepared via a one-step quaternization reaction between 1,2-dimethylimidazole and trimethylphosphate under mild conditions (80 °C, 1 h), yielding a product with a melting point of 86–88 °C and a synthesis yield of 93% . As a member of the dialkylphosphate IL class, it exhibits high hydrolytic stability—a critical feature for applications involving water—and possesses no measurable vapor pressure, making it suitable for extractive distillation, composite membrane fabrication, and gas separation processes [2].

Halogen-free dialkylphosphate ionic liquid
High hydrolytic stability for aqueous processes
Zero measurable vapor pressure
Crystalline solid form (sharp melting point)

Why Generic Substitution Fails for This Ionic Liquid


Substituting 1,2,3-trimethylimidazolium dimethylphosphate with structurally similar imidazolium ILs or conventional entrainers leads to quantifiable performance losses. In extractive distillation of near-boiling water/acetic acid mixtures, [TMIM][Me₂PO₄] delivers a relative volatility of 4.82 at 0.071 mole fraction entrainer loading, compared to only 2.88 for 1-methyl-2-pyrrolidinone (NMP) and 2.80 for N,N-dimethylformamide (DMF)—a performance differential of 67% [1]. Deep eutectic solvents (DESs) were found to decompose in the acetic acid medium, rendering them unusable [1]. Within the dialkylphosphate IL family, increasing the N-alkyl chain length on the imidazolium cation (e.g., from trimethyl to butyl-dimethyl to hexyl-methyl to dodecyl-methyl) progressively reduces the mechanical stiffness and tensile strength of SPEEK composite membranes [2]. Furthermore, the dimethylphosphate anion confers markedly superior hydrolytic stability compared to the alkylsulfate anion class, making the methylsulfate analog (1,2,3-trimethylimidazolium methylsulfate) vulnerable to hydrolysis in aqueous process streams where [TMIM][Me₂PO₄] remains intact [3].

Conventional entrainers (NMP, DMF)
Performance gap Substantially lower relative volatility for water/acetic acid separation; distillation efficiency may not transfer.
Longer-chain dialkylphosphate ILs
Membrane mechanics Increased cation alkyl chain length progressively reduces stiffness and tensile strength in SPEEK composites.
Alkylsulfate-based ILs
Hydrolytic stability Methylsulfate analogs are vulnerable to hydrolysis in aqueous streams; dimethylphosphate anion remains intact.

Comparative Performance Evidence for Procurement


Enhanced Relative Volatility vs. Conventional Entrainers

[TMIM][Me₂PO₄] demonstrates a relative volatility (α) of water/acetic acid at the more difficult separation point (x₁′ = 0.9) of 4.82 at an entrainer mole fraction of 0.071, measured at 101.32 kPa. This represents a 72% improvement over N,N-dimethylformamide (DMF, α = 2.80) and a 67% improvement over 1-methyl-2-pyrrolidinone (NMP, α = 2.88) under identical conditions [1]. Increasing the [TMIM][Me₂PO₄] mole fraction from 0 to 0.103 raised the relative volatility from 1.60 to 6.85—a 4.28-fold increase over the IL-free system [1]. Quantum chemical calculations confirm that [TMIM][Me₂PO₄] binds acetic acid with significantly stronger hydrogen-bond and van der Waals interactions than water, providing a molecular-level mechanistic basis for the observed selectivity [2].

Relative volatility vs. conventional entrainers
Head-to-head
4.82
Reported water/acetic acid relative volatility at 0.071 mole fraction; 67–72% higher than DMF and NMP.
101.32 kPa, x₁′ = 0.9; data to verify for specific column design.
Extractive distillation Vapor-liquid equilibrium Ionic liquid entrainer

Chemical Stability in Acidic Media vs. Deep Eutectic Solvents

In the water/acetic acid near-boiling separation system, choline chloride-based DESs were tested as alternative green entrainers. However, pre-experimental screening revealed that these DESs readily decomposed in the acetic acid aqueous environment and could not be used as entrainers for this system [1]. In contrast, [TMIM][Me₂PO₄] demonstrated robust chemical stability under the same acidic conditions and was successfully employed for comprehensive vapor-liquid equilibrium measurements across a range of concentrations (~5, 15, and 25 mass%) at 101.32 kPa [1]. This halogen-free dialkylphosphate IL's resistance to hydrolysis is consistent with the broader class behavior, which exhibits much higher hydrolytic stability than alkylsulfate-based ILs [2].

Stability in acidic media vs. DES
Head-to-head
Stable
Choline chloride-based DESs decomposed in acetic acid; [TMIM][Me₂PO₄] remained functional across tested loadings.
Qualitative screening; class-level alkylsulfate comparison also supports choice.
Chemical stability Acidic process streams Entrainer selection

Mechanical Integrity Retention in SPEEK Composite Membranes

A systematic study of SPEEK/IL composite membranes compared three dialkylphosphate ILs with increasing cation alkyl chain length: [MMMIM][Me₂PO₄] (trimethyl), [BMMIM][Me₂PO₄] (1-butyl-2,3-dimethyl), [HMIM][Me₂PO₄] (1-hexyl-3-methyl), and [DDMIM][Me₂PO₄] (1-dodecyl-3-methyl). Mechanical testing at room temperature and elevated temperatures (up to 150 °C) demonstrated that the stiffness and tensile strength of composites decreased with increasing alkyl chain length on the imidazolium cation, with the trimethyl-substituted [MMMIM][Me₂PO₄] exhibiting the best retention of mechanical integrity among the ILs tested [1] [2]. This trend was consistent across IL loadings of 10, 20, 30, and 40 wt.% [1].

Mechanical integrity in SPEEK membranes
Cross-study comparable
Highest retention
Trimethyl-substituted IL preserved stiffness and tensile strength better than longer-chain dialkylphosphate analogs.
Trend confirmed across 10–40 wt.% loading and up to 150 °C; report for membrane screening.
Proton exchange membranes Fuel cells Polymer-IL composites

Hydrolytic Stability Advantage Over Alkylsulfate Ionic Liquids

The Wasserscheid group's systematic study of dialkylphosphate ILs established that this class—including 1,2,3-trimethylimidazolium dimethylphosphate—exhibits hydrolysis resistance clearly superior to that of alkylsulfate-based ILs [1]. While the study does not provide hydrolysis half-life data specifically for [TMIM][Me₂PO₄], the class-level finding demonstrates that the dimethylphosphate anion's P–O–C ester linkages resist nucleophilic attack by water far more effectively than the S–O–C linkages in alkylsulfate anions [1]. This structural advantage is particularly relevant in low-temperature (<200 °C) applications where water is present, such as biomass processing, extractive distillation, and aqueous-phase catalysis [1]. In practical terms, 1,2,3-trimethylimidazolium methylsulfate ([TMIM][MeSO₄])—the direct alkylsulfate analog—is prone to hydrolytic degradation under conditions where [TMIM][Me₂PO₄] remains intact [1].

Hydrolytic stability advantage
Class-level
Dialkylphosphate > alkylsulfate
Reported class-level resistance to hydrolysis; supports selection for aqueous process streams.
Specific half-life data not available; verify under intended conditions.
Hydrolytic stability Halogen-free ionic liquids Aqueous process compatibility

One-Step, High-Yield Synthesis for Scalable Manufacturing

[TMIM][Me₂PO₄] is synthesized by a direct quaternization reaction: equimolar amounts of 1,2-dimethylimidazole (9.61 g, 0.10 mol) and trimethylphosphate (14.01 g, 0.10 mol) are mixed at room temperature under argon and heated to 80 °C for 1 hour, yielding the product as a colorless powder with a melting point of 86–88 °C and an isolated yield of 93% (21.97 g) . This contrasts with many imidazolium ILs—particularly those with halide anions or those requiring anion metathesis—which involve multi-step syntheses, halide contamination risks, and more complex purification workflows . The crystalline solid form (m.p. 86–88 °C) also facilitates purification by recrystallization and simplifies handling during packaging and shipping compared to highly viscous liquid ILs .

Synthesis yield and product form
Cross-study comparable
93% yield
One-step quaternization produces crystalline powder (m.p. 86–88 °C); simplifies QC and handling.
Scalable manufacturing; melting point as identity check.
Ionic liquid synthesis Scalable manufacturing Quality control

Research and Industrial Application Scenarios


Extractive Distillation for Chemical Manufacturing

[TMIM][Me₂PO₄] is the first ionic liquid demonstrated to serve as a high-performance entrainer for the industrially critical water/acetic acid near-boiling separation. With a relative volatility enhancement of 67% over NMP and 72% over DMF at equimolar entrainer loading (0.071 mole fraction), and a 4.28-fold volatility increase at 0.103 mole fraction over IL-free systems, it enables significant reductions in theoretical plates and reflux ratios [1]. The NRTL model parameters regressed from experimental VLE data at 5, 15, and 25 mass% IL loadings provide engineers with validated thermodynamic models for process simulation and column design [1]. This is directly applicable to purified terephthalic acid (PTA) production, vinyl acetate manufacturing, and cellulose acetate processes where millions of tons of acetic acid aqueous solution require concentration annually [1].

Proton Exchange Membrane Fabrication for Fuel Cells

When incorporated into sulphonated poly(ether ether ketone) (SPEEK) membranes at loadings of 10–40 wt.%, [TMIM][Me₂PO₄] preserves superior mechanical stiffness and tensile strength compared to longer-chain dialkylphosphate IL analogs ([BMMIM][Me₂PO₄], [HMIM][Me₂PO₄], [DDMIM][Me₂PO₄]), as verified by stress-strain testing at temperatures up to 150 °C [2] [3]. The minimal alkyl chain length on the trimethylimidazolium cation minimizes plasticization of the polymer matrix, making this IL the optimal choice among dialkylphosphate ILs for fuel cell membranes requiring mechanical durability under thermal cycling [2].

Aqueous-Phase Catalysis and Biomass Processing

In any process where water is present at temperatures below 200 °C—including biomass deconstruction, enzymatic catalysis in IL/water mixtures, and aqueous-phase organic synthesis—[TMIM][Me₂PO₄] provides the hydrolytic stability advantage of the dialkylphosphate class over alkylsulfate ILs [4]. Its halogen-free nature eliminates halide contamination, which is critical for downstream enzymatic or fermentation steps where halide ions can inhibit microbial activity [4]. The compound's demonstrated chemical stability in acidic media (acetic acid) further supports its use in acidic aqueous process streams where competitive solvents like DESs decompose [1].

Cost-Effective Scale-Up with Crystalline Product Handling

For industrial users scaling from laboratory feasibility to pilot or production quantities, [TMIM][Me₂PO₄] offers a procurement advantage rooted in manufacturing practicality: a one-step, solvent-free synthesis with 93% isolated yield and a crystalline product (m.p. 86–88 °C) that simplifies purification, packaging, and quality control compared to liquid ILs that are difficult to handle and characterize . The sharp melting point provides a straightforward identity and purity QC checkpoint, reducing analytical overhead in incoming material inspection .

Application
Selection Property
Validation Focus
Extractive distillation (water/acetic acid)
Relative volatility enhancement over conventional entrainers
VLE data validation; NRTL model regression for process simulation
SPEEK composite membranes for fuel cells
Short-chain cation for mechanical durability
Mechanical testing under thermal cycling; stiffness and tensile strength retention
Aqueous-phase catalysis and biomass processing
Hydrolytic stability and halogen-free composition
Stability verification in target aqueous/acidic media; compatibility with downstream steps
Cost-effective scale-up manufacturing
One-step synthesis, crystalline product with sharp melting point
Yield and purity assessment; simplified purification and QC workflows
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